molecular formula C12H17NO2S B4922550 (2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE

(2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE

Cat. No.: B4922550
M. Wt: 239.34 g/mol
InChI Key: UEJNWZVOWFRQFW-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, which includes a morpholine ring and a thienyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 5-methyl-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The morpholine ring is a common motif in pharmaceuticals, and the thienyl group may confer additional biological activity.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, materials, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The morpholine ring can mimic natural substrates, while the thienyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylmorpholino)(3-thienyl)methanone
  • (2,6-Dimethylmorpholino)(5-methyl-2-thienyl)methanone
  • (2,6-Dimethylmorpholino)(4-thienyl)methanone

Uniqueness

(2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE is unique due to the specific positioning of the methyl groups on the morpholine ring and the thienyl group. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-8-5-13(6-9(2)15-8)12(14)11-4-10(3)16-7-11/h4,7-9H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJNWZVOWFRQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CSC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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